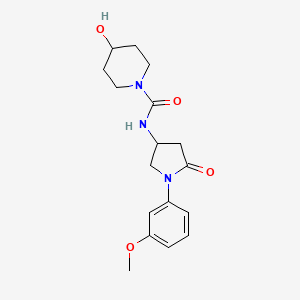

4-羟基-N-(1-(3-甲氧基苯基)-5-氧代吡咯啉-3-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-hydroxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide, also known as HPP-0005, is a small molecule inhibitor of the protein tyrosine phosphatase, SHP-2. This molecule has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and developmental disorders.

科学研究应用

合成和抗菌活性

- 合成了具有潜在抗菌活性的新型化合物,突出了该化合物类别在开发新治疗剂方面的化学多功能性。例如,研究了新吡啶衍生物的合成和抗菌活性,显示出针对所研究的细菌和真菌菌株的可变和适度的活性(Patel, Agravat, & Shaikh, 2011)。

抗炎和镇痛剂

- 研究从维斯纳吉酮和凯林酮衍生的苯并二呋喃基衍生物作为抗炎和镇痛剂,揭示了具有显着 COX-2 抑制、镇痛和抗炎活性的化合物,表明具有开发新的疼痛管理和抗炎药的潜力(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗菌剂

- 一项研究表明,一种化学化合物选择性杀死细菌持久体而不影响正常对抗生素敏感的细胞,这显示了一种根除细菌持久体的全新方法,可能为对抗生素耐药性斗争开辟新途径(Kim et al., 2011)。

抗肿瘤剂

- 作为可能的抗肿瘤剂评估的溶剂化 1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-甲酰胺的结构和构象分析,突出了分子结构在开发新的癌症疗法中的重要性(Banerjee et al., 2002)。

促智剂

- 合成一些具有潜在促智活性的 1,4-二取代 2-氧代吡咯烷和相关化合物,强调了对认知增强剂和神经系统疾病治疗的持续探索(Valenta, Urban, Taimr, & Polívka, 1994)。

作用机制

Target of Action

The primary target of this compound is the μ opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and physical dependence .

Mode of Action

The compound interacts with the MOR through a series of interactions including a water bridge, salt bridge, hydrogen bond, and hydrophobic interaction . This high binding affinity towards MOR leads to its activation, which in turn triggers a cascade of intracellular events . The compound’s selectivity for MOR over other opioid receptors, such as the δ opioid receptor (DOR) and κ opioid receptor (KOR), is due to steric hindrance .

Biochemical Pathways

Upon activation of the MOR, the compound initiates a series of biochemical pathways that lead to its analgesic effect

Pharmacokinetics

The compound’s potent analgesic effect and its high binding affinity towards mor suggest that it may have favorable adme properties .

Result of Action

The compound’s interaction with the MOR results in potent analgesic effects . Its antinociceptive effect was demonstrated in a 55 °C hot plate model, where it showed an ED50 of 3.1 mg/kg . This effect was blocked by the opioid antagonist naloxone, further confirming the compound’s action through the MOR .

Action Environment

属性

IUPAC Name |

4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-24-15-4-2-3-13(10-15)20-11-12(9-16(20)22)18-17(23)19-7-5-14(21)6-8-19/h2-4,10,12,14,21H,5-9,11H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTARIATUZSJTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2824699.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)